molecular formula C21H27N5O2 B2364803 3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902041-09-2

3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2364803
CAS No.: 902041-09-2
M. Wt: 381.48
InChI Key: XDOZEYVLNAHBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which is notable for its structural versatility and pharmacological relevance. This scaffold is frequently modified at three key positions:

  • Position 3: Aryl/heteroaryl substitutions (e.g., methoxyphenyl, fluorophenyl).
  • Position 5: Alkyl or aryl groups (e.g., methyl, phenyl).
  • Amine side chain: Varied substituents (e.g., morpholinylethyl, pyridinylmethyl).

The target compound features a 2-methoxyphenyl group at position 3, 2,5-dimethyl groups on the pyrimidine core, and a 2-morpholin-4-ylethylamine side chain. These modifications likely influence its physicochemical properties (e.g., solubility, logP) and biological activity .

Properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-15-14-19(22-8-9-25-10-12-28-13-11-25)26-21(23-15)20(16(2)24-26)17-6-4-5-7-18(17)27-3/h4-7,14,22H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOZEYVLNAHBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted reactions to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various aryl or alkyl groups into the molecule .

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Substituent Effects at Position 3

  • 3-(4-Fluorophenyl) Derivatives: Compounds such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (e.g., compounds 47–51 in ) demonstrate enhanced antimycobacterial activity compared to non-fluorinated analogs. Fluorine increases lipophilicity and metabolic stability, improving membrane permeability . Key Data: Compound 48 (with a 6-methoxypyridinylmethyl side chain) showed 99.6% HPLC purity and potent activity against M. tuberculosis (MIC < 1 µg/mL) .
  • 3-(2-Methoxyphenyl) vs. 3-(3,4-Dimethoxyphenyl) :
    The target compound’s 2-methoxyphenyl group may reduce steric hindrance compared to bulkier 3,4-dimethoxyphenyl analogs (e.g., ). Methoxy groups enhance solubility but may reduce binding affinity to hydrophobic targets .

Amine Side Chain Modifications

  • Morpholinylethyl vs. Pyridinylmethyl :
    The 2-morpholin-4-ylethyl side chain in the target compound introduces a polar morpholine ring, improving aqueous solubility compared to pyridinylmethyl derivatives (e.g., compound 47 in ). Morpholine also enhances pharmacokinetic properties by reducing CYP450-mediated metabolism .

  • Branched vs. Linear Chains :
    In , MPZP (a CRF1 antagonist) uses a bis(2-methoxyethyl)amine side chain, which increases brain penetration. The target compound’s linear morpholinylethyl chain may prioritize peripheral activity over CNS targeting .

Biological Activity

The compound 3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

The primary mechanism through which this compound exerts its biological effects is by inhibiting the PI3Kδ pathway. PI3Kδ plays a crucial role in cellular signaling related to growth and survival in various cancers. By selectively inhibiting this pathway, the compound may induce apoptosis in cancer cells while sparing normal cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM) Notes
MDA-MB-231 (breast)27.6Strongest cytotoxic activity observed
A549 (lung)32.0Moderate cytotoxicity
HCT116 (colon)25.0Selective cytotoxicity noted

These results indicate that the compound possesses potent anti-cancer properties, particularly against breast cancer cells.

Structure-Activity Relationships (SAR)

Studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly affect biological activity. For instance:

  • Electron-withdrawing groups at the para position of the phenyl ring enhance cytotoxic activity.
  • The presence of morpholine increases solubility and bioavailability, which are critical for therapeutic efficacy.

Case Study 1: Breast Cancer Treatment

A recent study evaluated the efficacy of this compound in treating breast cancer in vivo using MDA-MB-231 xenograft models. The treatment group showed a significant reduction in tumor volume compared to controls, suggesting that this compound could be a viable candidate for further clinical development.

Case Study 2: Selectivity Against Normal Cells

In a comparative study assessing cytotoxicity against normal fibroblast cells, the compound exhibited a significantly higher IC50 value (over 100 µM), indicating a favorable selectivity profile that minimizes damage to healthy tissues while targeting cancer cells effectively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.